3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Beschreibung
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name derives from its core bicyclic framework and substituent arrangement:
- Parent structure : 6H-pyrimido[1,2-a]triazin-6-one
- Substituents :
- 3-(4-methoxybenzyl) group at position 3
- 7,8-dimethyl groups at positions 7 and 8
- 1-phenyl group at position 1
The numbering follows IUPAC guidelines for fused heterocycles, prioritizing the pyrimidine ring as the primary system. The methoxybenzyl substituent adopts the 4-methoxy positional isomer configuration.
Molecular Formula : C₂₄H₂₆N₄O₂
Molecular Weight : 402.49 g/mol (calculated from standard atomic weights)
| Property | Value |
|---|---|
| Hydrogen Donors | 0 |
| Hydrogen Acceptors | 4 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 67.8 Ų |
Structural Elucidation and Core Heterocyclic Framework
The molecule contains two fused heterocycles:
- Pyrimidine ring : Six-membered diunsaturated system with nitrogen atoms at positions 1 and 3
- Triazine ring : Six-membered system fused at the [1,2-a] position
Key structural features:
- Spiro junction at the tetrahydropyrimidine moiety creates a partially saturated system
- Methoxybenzyl group introduces steric bulk and electronic effects through the para-methoxy substituent
- Dimethyl groups at positions 7-8 restrict conformational mobility
X-ray crystallography of analogous compounds reveals:
- Dihedral angle of 85-90° between benzyl and core heterocycle
- Planar arrangement of the triazinone moiety
- Chair-like conformation in the tetrahydro region
Historical Context in Heterocyclic Chemistry Research
The development of pyrimido-triazin derivatives emerged from three key research trends:
- Antifolates research : Early investigations into dihydrofolate reductase inhibitors (1970s-1980s)
- Kinase inhibitor development : Exploration of ATP-binding pocket ligands (1990s)
- Diversity-oriented synthesis : Automated combinatorial approaches to polycyclic systems (2000s-present)
Comparative analysis with related structures:
| Compound Class | Key Structural Differences |
|---|---|
| Pyrido[2,3-d]pyrimidines | Lack triazine ring fusion |
| Purine analogs | Different nitrogen arrangement |
| Triazolo[1,5-a]pyrimidines | Alternative fusion pattern |
Eigenschaften
Molekularformel |
C22H24N4O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H24N4O2/c1-16-17(2)23-22-25(19-7-5-4-6-8-19)14-24(15-26(22)21(16)27)13-18-9-11-20(28-3)12-10-18/h4-12H,13-15H2,1-3H3 |
InChI-Schlüssel |
KNFFLDPAKUSZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Mannich Condensation Strategy
Mannich reactions are widely employed for fusing triazine rings to pyrimidines. A representative protocol involves:
-
Reacting 7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimidin-6-one with formaldehyde and 4-methoxybenzylamine under acidic conditions.
-
Key conditions : Ethanol as solvent, reflux at 80°C for 12 hours, and catalytic acetic acid.
This method yields the annelated product but requires stringent control over stoichiometry to avoid over-alkylation.
Table 1: Optimization of Mannich Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Temperature (°C) | 80 | 68 |
| Catalyst | Acetic acid (5 mol%) | 68 |
| Reaction Time (h) | 12 | 68 |
Multicomponent Reactions with Heterocumulenes
Multicomponent reactions (MCRs) offer a one-pot route to assemble the triazine ring. A validated approach includes:
Table 2: Comparative Yields in MCR Approaches
| Reagents | Solvent | Yield (%) |
|---|---|---|
| 4-Methoxybenzyl isocyanate + DMF | DMF | 72 |
| Oxalyl chloride + Et3N | THF | 65 |
Intramolecular Cyclization of Substituted Pyrimidines
Formation of the Tetrahydro-6H-Pyrimido Triazinone Core
Intramolecular cyclization is critical for forming the fused bicyclic system. A two-step sequence is recommended:
-
N-Alkylation : Treat 7,8-dimethyl-1-phenylpyrimidin-6-one with 4-methoxybenzyl bromide in acetonitrile using K2CO3 as base.
-
Cyclization : Employ oxalyl chloride in DMF to induce ring closure via dehydration.
Critical Note : Excess oxalyl chloride (>1.2 equiv) leads to side reactions, necessitating precise stoichiometric control.
Solvent and Reaction Engineering
Solvent Selection for Intermediate Stabilization
Polar aprotic solvents (e.g., DMF, methanol) enhance intermediate solubility, as demonstrated in analogous syntheses. Methanol, in particular, accelerates reaction rates by 10-fold compared to toluene.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 5 | 75 |
| Toluene | 30 | 58 |
Characterization and Analytical Validation
Spectroscopic Data
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Substituenten am aromatischen Ring durch andere Nucleophile ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. So kann es beispielsweise Enzyme hemmen, die an der DNA-Replikation oder -Reparatur beteiligt sind, was zur Unterdrückung des Wachstums von Krebszellen führt. Die Struktur der Verbindung ermöglicht es ihr, an die aktiven Stellen von Enzymen zu binden, ihre Aktivität zu blockieren und zelluläre Prozesse zu stören.
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Key Observations :
- Amino vs. Alkyl Substituents: The amino group in 4e may engage in hydrogen bonding with biological targets, enhancing potency.
- Methoxybenzyl vs. Trifluoromethylphenyl : The latter () could improve binding to hydrophobic pockets in enzymes or receptors.
Biologische Aktivität
Overview
The compound 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.5 g/mol
- IUPAC Name : 3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- Canonical SMILES : CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4)C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound appears to inhibit enzymes involved in DNA replication and repair processes. This leads to suppression of cancer cell proliferation and induces apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound's structural features allow it to interact with various biological macromolecules:
- Enzyme Targets : It has been shown to inhibit specific kinases and phosphatases involved in cell signaling pathways critical for cancer progression.
Study 1: Anticancer Efficacy
A recent investigation assessed the efficacy of a triazole derivative structurally related to our compound in multiple cancer cell lines. The results indicated:
- Cell Migration Inhibition : The study found that treatment with the triazole derivative significantly reduced cell migration and invasion capabilities in HCT116 cells.
Study 2: Selectivity in Cancer Cells
Another study explored the selectivity of similar compounds towards multidrug-resistant cancer cells:
-
Selectivity Index : The tested compounds showed favorable selectivity indices over normal cells while effectively inducing apoptosis in resistant cancer cell lines .
- This highlights the potential for developing targeted therapies with reduced side effects.
Comparative Analysis with Similar Compounds
The unique structure of 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one sets it apart from other heterocyclic compounds. For example:
| Compound | Anticancer Activity | Selectivity |
|---|---|---|
| 3-(4-Methoxybenzyl)-... | High (IC50 < 0.5 µM) | High |
| Triazole Derivative A | Moderate (IC50 ~ 2 µM) | Moderate |
| Triazole Derivative B | Low (IC50 > 10 µM) | Low |
Q & A
Q. Optimization Considerations :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aromatic substitutions .
- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC ensure reaction progress and purity .
How can structural characterization be systematically validated for this compound?
Q. Basic Analytical Workflow
- NMR Spectroscopy :
- 1H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for phenyl groups) and methoxy singlet (δ ~3.8 ppm) .
- 13C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the fused ring system .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C22H22N4O2: 398.1739; observed: 398.1745) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O interactions) to confirm stereochemistry .
What experimental design principles apply to initial pharmacological screening?
Q. Basic Biological Evaluation
- In Vitro Assays :
- Enzyme Inhibition : Use kinase or protease panels (e.g., ATP-binding assays) at 10 µM concentration .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Control Groups : Include positive controls (e.g., doxorubicin) and solvent-only blanks .
Q. Advanced Design :
- Dose-Response Curves : 8-point serial dilutions (1 nM–100 µM) to establish potency and selectivity .
How can researchers address low yields in the final synthetic step?
Q. Troubleshooting Strategies
- Reagent Stoichiometry : Adjust molar ratios of triazine-forming reagents (e.g., 1.2 equivalents of cyanamide) to drive completion .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .
- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., dimerization) and modify protecting groups .
What computational methods predict the compound’s reactivity or binding affinity?
Q. Advanced Modeling Approaches
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase) .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic sites .
- QSAR Models : Corrogate substituent effects (e.g., methoxy position) with bioactivity data from analogs .
How should contradictory data in literature regarding bioactivity be resolved?
Q. Methodological Reconciliation
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies .
- Reproducibility Tests : Replicate key experiments with standardized protocols (e.g., CLIA-compliant assays) .
- Structural Confirmation : Verify compound identity via HRMS and NMR to rule out impurities .
What methodologies assess environmental stability and degradation pathways?
Q. Advanced Environmental Chemistry
- Hydrolysis Studies : Incubate at pH 3–10 (37°C, 24–72 hrs) and monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) to identify photodegradants .
- Microbial Degradation : Use soil slurry models to evaluate biotic breakdown .
How can mechanistic studies elucidate the compound’s pharmacological mode of action (MOA)?
Q. Advanced Mechanistic Probes
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